molecular formula C16H19NO3S B2830534 N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide CAS No. 825608-73-9

N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide

Cat. No. B2830534
CAS RN: 825608-73-9
M. Wt: 305.39
InChI Key: HITRBVPKOJIYMJ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide” is a sulfonamide compound. Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . They inhibit the growth and multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as NMR (Nuclear Magnetic Resonance) and UV-vis (Ultraviolet-Visible) spectroscopy . These techniques provide information about the structure and bonding in the molecule.


Chemical Reactions Analysis

Sulfonamides, including “N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide”, might undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide” would depend on its specific structure. These properties could include solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is necessary for bacterial growth and replication .

Future Directions

The future directions in the study of such a compound would likely involve further exploration of its potential uses, perhaps as an antibacterial agent, given its classification as a sulfonamide . Additionally, research could focus on improving its synthesis and understanding its mechanism of action more fully.

properties

IUPAC Name

N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-20-15-10-11-16(14-9-5-4-8-13(14)15)21(18,19)17-12-6-2-3-7-12/h4-5,8-12,17H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITRBVPKOJIYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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